Obscuraminol A
Description
Obscuraminol A is a marine alkaloid isolated from the ascidian Pseudodistoma obscurum (Tarifa Island, Spain) . Its structure features a vicinal amino alcohol [(2S,3R)-configuration] and a long, polyunsaturated carbon chain (C16H31NO) . Key synthetic steps include SmI2-mediated stereoselective nitro group reduction and Henry reactions . Biologically, it exhibits cytotoxicity (IC50 values of 0.5–0.2 μg/mL against P388, A-549, and HT-29 cell lines) and antimicrobial activity against Gram-positive and Gram-negative bacteria .
Properties
Molecular Formula |
C18H31NO |
|---|---|
Molecular Weight |
277.4 g/mol |
IUPAC Name |
(2S,3R,6Z,9Z,12Z,15Z)-2-aminooctadeca-6,9,12,15-tetraen-3-ol |
InChI |
InChI=1S/C18H31NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17(2)19/h4-5,7-8,10-11,13-14,17-18,20H,3,6,9,12,15-16,19H2,1-2H3/b5-4-,8-7-,11-10-,14-13-/t17-,18+/m0/s1 |
InChI Key |
YNNQTVPKSXTDCK-SABUVIKOSA-N |
SMILES |
CCC=CCC=CCC=CCC=CCCC(C(C)N)O |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\CC[C@H]([C@H](C)N)O |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCCC(C(C)N)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Obscuraminol Family (A–F)
The Obscuraminol family comprises six unsaturated amino alcohols (A–F) isolated from Pseudodistoma obscurum. Key differences lie in chain length, double bond positions, and substituents (Table 1):
Key Notes:
Crucigasterins and Haloaminols
These compounds share structural motifs with this compound but differ in stereochemistry and chain functionalization:
- Crucigasterins: Feature a six-membered ring and show antibacterial activity against Bacillus subtilis and cytotoxicity (L1210 cells) . Unlike this compound, they lack vicinal amino alcohols but retain unsaturated chains.
- Haloaminol D: Structurally identical to this compound but initially isolated as an N-acetyl derivative . Highlights nomenclature discrepancies in natural product isolation.
Xestoaminols and Short-Chain Analogs
- Xestoaminol C and Halaminol A: Shorter carbon chains (C14–C15) with moderate cytotoxicity (IC50 > 1 μg/mL) . Less potent than this compound, likely due to reduced chain length and hydrophobicity.
Complanine
- (−)-Complanine: Isolated from marine fireworms, it shares the (R)-configuration at the hydroxy-substituted carbon and a vic-amino alcohol motif . Unlike this compound, it has a shorter chain and is derived from glycine biosynthetically.
Bioactivity
Insight: Longer unsaturated chains in this compound enhance membrane interaction, improving cytotoxicity .
Q & A
Q. Table 1: Solubility Optimization Guidelines
| Concentration (mM) | Recommended Solvent | Notes |
|---|---|---|
| 1–10 | Chloroform | Stable for 24h; ideal for NMR |
| 10–50 | DMSO | Avoid freeze-thaw cycles |
| >50 | Ethyl Acetate | Monitor aggregation via DLS |
Basic: What protocols ensure reproducible synthesis of this compound?
Answer:
Key steps include:
- Samarium Iodide-Mediated Reactions: Reductive coupling of nitroalkenes and aldehydes to form the 2-amino-3-ol backbone. Maintain anhydrous conditions to prevent SmI deactivation .
- Diacetyl Protection: Acetylate hydroxyl and amine groups during purification to prevent oxidation. Deprotect with NaOH/MeOH post-isolation .
- Quality Control: Validate intermediates via TLC (R = 0.3 in CHCl:MeOH 9:1) and LC-MS .
Advanced: How do this compound’s biochemical interactions differ from its analogues (e.g., Obscuraminols B–F)?
Answer:
Comparative studies reveal:
- Target Specificity: this compound shows higher affinity for neuronal voltage-gated Ca channels (IC = 12 µM) vs. Obscuraminol B (IC > 50 µM), attributed to its unsaturated alkyl chain enhancing membrane permeability .
- Metabolic Stability: this compound’s acetylated derivatives exhibit prolonged half-life (t = 8h in hepatic microsomes) compared to Obscuraminol C (t = 2h) due to reduced CYP3A4-mediated oxidation .
Experimental Design:
Use patch-clamp electrophysiology for ion channel profiling.
Conduct metabolomic studies with -labeled compounds.
Basic: What statistical approaches resolve contradictions in dose-response data for this compound?
Answer:
- Nonlinear Regression Analysis: Fit data to sigmoidal models (e.g., Hill equation) to quantify EC/IC values. Use F-tests to compare curve fits from independent experiments .
- Outlier Identification: Apply Grubbs’ test (α = 0.05) to exclude biologically irrelevant datapoints (e.g., solvent-induced cytotoxicity).
Advanced: How can researchers validate this compound’s role in neuroprotection against oxidative stress?
Answer:
- ROS Scavenging Assays: Quantify HO neutralization using Amplex Red fluorescence. Compare to positive controls (e.g., Trolox) .
- Transcriptomic Profiling: Perform RNA-seq on treated neuronal cultures to identify upregulated antioxidant pathways (e.g., NRF2/KEAP1) .
Basic: What analytical techniques confirm this compound’s purity for in vitro studies?
Answer:
- HPLC-DAD: Use a C18 column (gradient: 10–90% acetonitrile in HO + 0.1% TFA) with UV detection at 210 nm. Purity ≥95% is required for cell-based assays .
- Chiral Chromatography: Resolve enantiomers using a Chiralpak IA column to ensure stereochemical homogeneity .
Advanced: What computational models predict this compound’s pharmacokinetics?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
